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Compound of Interest

Compound Name: Prop-1-en-2-ylboronic Acid

Cat. No.: B032976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Isopropenylboronic acid and its derivatives, particularly the pinacol ester, are versatile and

valuable reagents in modern organic synthesis. Their unique reactivity profile allows for the

construction of complex molecular architectures, making them crucial building blocks in the

discovery and development of novel therapeutics. This technical guide provides an in-depth

exploration of the chemical reactivity of isopropenylboronic acid, with a focus on its pinacol

ester, summarizing key quantitative data, detailing experimental protocols for pivotal reactions,

and illustrating reaction mechanisms and workflows.

Core Reactivity and Stability
Isopropenylboronic acid pinacol ester, also known as 2-(prop-1-en-2-yl)-4,4,5,5-tetramethyl-

1,3,2-dioxaborolane, is a key organoboron compound. The presence of the vinyl boronic ester

functionality allows it to participate in a wide array of chemical transformations.

Stability and Handling: Isopropenylboronic acid and its pinacol ester are known to be

susceptible to decomposition and polymerization. Commercial preparations are often supplied

with stabilizers such as butylated hydroxytoluene (BHT) or phenothiazine. For long-term

storage, it is recommended to keep the compound refrigerated at 2-8°C under an inert

atmosphere. The pinacol ester exhibits greater stability, particularly towards hydrolysis,

compared to the free boronic acid, making it the preferred reagent in many applications.

Physical and Chemical Properties:
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Property Value

CAS Number 126726-62-3 (Pinacol Ester)

Molecular Formula C₉H₁₇BO₂ (Pinacol Ester)

Molecular Weight 168.04 g/mol (Pinacol Ester)

Boiling Point 47-49 °C / 9 mbar

Density 0.894 g/mL at 25 °C

Refractive Index (n20/D) 1.4320

Key Reactions and Applications
Isopropenylboronic acid pinacol ester is a versatile substrate for a multitude of carbon-carbon

bond-forming reactions. Its applications are particularly prominent in the synthesis of complex

molecules within the pharmaceutical industry, where it serves as a building block for kinase and

enzyme inhibitors.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the most prominent application of isopropenylboronic acid

pinacol ester, enabling the formation of a carbon-carbon bond between the isopropenyl group

and an aryl, heteroaryl, or vinyl halide or triflate.[1] This reaction is fundamental in the synthesis

of styrenyl compounds and other complex organic molecules.

General Reaction Scheme: R-X + (CH₃)₂C=C(Bpin) → R-C(=C(CH₃)₂) Where R = Aryl,

Heteroaryl, Vinyl; X = Br, I, Cl, OTf; Bpin = pinacol boronate

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:
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Aryl
Halide
(R-X)

Catalyst
(mol%)

Ligand
(mol%)

Base
(equiv)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

2,6-

Dichlorop

yridine

Pd₂(dba)

₃ (1)

FcPPh₂

(6)

K₃PO₄

(2)

Dioxane/

H₂O (2:1)
100 24 74

2-

Bromoani

line

(dppf)Pd

Cl₂ (5)
- Et₃N (4) Dioxane 80 12

>95 (for

borylatio

n)

2-Bromo-

5-

methoxy

aniline

(dppf)Pd

Cl₂ (5)
- Et₃N (4) Dioxane 80 12

>95 (for

borylatio

n)

2-Bromo-

4-

fluoroanili

ne

(dppf)Pd

Cl₂ (5)
- Et₃N (4) Dioxane 80 12

>95 (for

borylatio

n)

Note: The yields for the bromoanilines refer to the synthesis of the corresponding aryl boronate,

a precursor step to the Suzuki coupling itself, but indicative of compatible conditions.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with

Isopropenylboronic Acid Pinacol Ester[3]

To an oven-dried reaction vessel, add 2,6-dichloropyridine (1.0 equiv), isopropenylboronic

acid pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

Add Pd₂(dba)₃ (1 mol%) and FcPPh₂ (6 mol%).

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

Add degassed 2:1 dioxane/water to the vessel.

Heat the reaction mixture to 100°C and stir for 24 hours.
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Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Simmons-Smith Cyclopropanation
The electron-rich double bond of isopropenylboronic acid pinacol ester can undergo

cyclopropanation via the Simmons-Smith reaction. This reaction stereospecifically installs a

cyclopropane ring, yielding a valuable functionalized cyclopropylboronate intermediate.[4][5]

General Reaction Scheme: Isopropenyl-Bpin + CH₂I₂ + Zn(Cu) → (1-methyl-1-

(Bpin)cyclopropyl)methane

Quantitative Data for Simmons-Smith Cyclopropanation:

Alkene
Substrate

Reagents
(equiv)

Solvent Temp (°C) Time (h) Yield (%)

General

Alkene

Et₂Zn (2.0),

CF₃COOH

(2.0), CH₂I₂

(2.0)

CH₂Cl₂ -10 to RT 12 ~90

Alkenyl 1,2-

Bis(boronate)

Et₂Zn (3.0),

CH₂I₂ (3.0),

TFA (0.3)

Toluene 0 to RT 2 78-92

Note: These are general conditions and yields for Simmons-Smith reactions; specific data for

isopropenylboronic acid pinacol ester may vary.[4][6]

Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)[4][5]

Under an inert atmosphere (e.g., nitrogen), dissolve isopropenylboronic acid pinacol ester

(1.0 equiv) in dichloromethane (CH₂Cl₂).

Cool the solution to 0°C.

In a separate flask, add trifluoroacetic acid (2.0 equiv) dropwise to a solution of diethylzinc

(Et₂Zn, 2.0 equiv) in CH₂Cl₂ at 0°C. Stir the resulting slurry at room temperature for 2 hours.

Cool the slurry to -10°C and add a solution of diiodomethane (CH₂I₂, 2.0 equiv) in CH₂Cl₂

dropwise.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://nrochemistry.com/simmons-smith-reaction/
https://en.wikipedia.org/wiki/Simmons%E2%80%93Smith_reaction
https://nrochemistry.com/simmons-smith-reaction/
https://www.organic-chemistry.org/abstracts/lit8/467.shtm
https://nrochemistry.com/simmons-smith-reaction/
https://en.wikipedia.org/wiki/Simmons%E2%80%93Smith_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To this mixture, add the solution of isopropenylboronic acid pinacol ester at -10°C.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction by pouring it into a saturated solution of sodium bicarbonate and EDTA.

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

Purify the product by flash column chromatography.
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Caption: Mechanism of the Simmons-Smith cyclopropanation reaction.

Olefin Cross-Metathesis (Grubbs Reaction)
Isopropenylboronic acid pinacol ester can participate in olefin cross-metathesis reactions

catalyzed by ruthenium complexes (e.g., Grubbs catalysts). This allows for the formation of

new carbon-carbon double bonds, providing access to a variety of substituted vinyl boronic

esters.[2][7][8][9]

General Reaction Scheme: Isopropenyl-Bpin + R-CH=CH₂ → R-CH=C(CH₃)-Bpin + H₂C=CH₂

Quantitative Data for Olefin Cross-Metathesis:
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Alkene
Partner

Catalyst
(mol%)

Solvent Temp (°C) Time (h) Yield (%)

Functionalize

d Alkenes
Grubbs II (5) CH₂Cl₂ 40 12 50-95

Sterically

Hindered

Olefins

Grubbs-type

(variable)
Toluene 60 1-24 38-87

Note: These are representative yields for cross-metathesis of various vinyl boronates.[2][7]

Experimental Protocol: Olefin Cross-Metathesis[7]

In a glovebox or under an inert atmosphere, dissolve isopropenylboronic acid pinacol ester

(1.0 equiv) and the partner olefin (1.2 equiv) in anhydrous, degassed dichloromethane

(CH₂Cl₂).

Add the Grubbs catalyst (e.g., Grubbs II, 5 mol%).

Heat the reaction mixture to 40°C and stir for 12 hours.

Remove the solvent under reduced pressure.

Purify the residue by flash column chromatography on silica gel.
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Caption: The catalytic cycle of the Grubbs olefin cross-metathesis.

Diels-Alder Reaction
As a substituted alkene, isopropenylboronic acid pinacol ester can act as a dienophile in [4+2]

cycloaddition reactions, such as the Diels-Alder reaction. This provides a pathway to highly

functionalized six-membered rings containing a boronic ester moiety, which can be further

elaborated.[10][11]

General Reaction Scheme: Isopropenyl-Bpin + Diene → Cycloadduct
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Quantitative Data for Diels-Alder Reactions of Alkenylboronates:

Dienophile Diene Conditions Yield (%)

Vinylboronic acid

pinacol ester
Cyclopentadiene Toluene, 170°C 96

Allenylboronic acid

pinacol ester
Cyclopentadiene Toluene, 170°C 50

Note: Data for closely related alkenylboronates suggests that isopropenylboronic acid pinacol

ester would require thermal conditions to achieve significant conversion.

Experimental Protocol: Diels-Alder Reaction[10]

In a pressure tube, dissolve isopropenylboronic acid pinacol ester (1.0 equiv) in toluene.

Add the diene (e.g., freshly cracked cyclopentadiene, 3.0 equiv).

Seal the pressure tube and heat the reaction mixture to 170°C.

Monitor the reaction by TLC or GC-MS.

Upon completion, cool the reaction to room temperature and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.
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Caption: A simplified representation of the Diels-Alder reaction pathway.

Conclusion
Isopropenylboronic acid and its pinacol ester are powerful synthetic intermediates with a

diverse reactivity profile. Their utility in cornerstone reactions such as the Suzuki-Miyaura

coupling, Simmons-Smith cyclopropanation, olefin cross-metathesis, and Diels-Alder reaction

makes them indispensable tools for the construction of complex organic molecules. This guide

provides a foundational understanding of their reactivity, offering researchers and drug

development professionals the necessary information to effectively incorporate these reagents

into their synthetic strategies. The provided protocols and data serve as a starting point for

reaction optimization, while the mechanistic diagrams offer a visual aid to understanding the

underlying chemical transformations. As the demand for novel and complex molecular entities

grows, the importance of versatile building blocks like isopropenylboronic acid will undoubtedly

continue to increase.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6008789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6008789/
https://www.organic-chemistry.org/abstracts/lit2/021.shtm
https://www.organic-chemistry.org/abstracts/lit2/021.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC5433267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5433267/
https://nrochemistry.com/simmons-smith-reaction/
https://en.wikipedia.org/wiki/Simmons%E2%80%93Smith_reaction
https://www.organic-chemistry.org/abstracts/lit8/467.shtm
https://www.organic-chemistry.org/abstracts/lit8/467.shtm
https://pubmed.ncbi.nlm.nih.gov/12868943/
https://pubmed.ncbi.nlm.nih.gov/12868943/
https://www.organic-chemistry.org/namedreactions/olefin-metathesis.shtm
https://www.organic-chemistry.org/namedreactions/cross-metathesis.shtm
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Diels_Alder_Reactions_of_Allenylboronic_Acid_Pinacol_Ester.pdf
https://www.organic-chemistry.org/abstracts/literature/533.shtm
https://www.organic-chemistry.org/abstracts/literature/533.shtm
https://www.benchchem.com/product/b032976#chemical-reactivity-profile-of-isopropenylboronic-acid
https://www.benchchem.com/product/b032976#chemical-reactivity-profile-of-isopropenylboronic-acid
https://www.benchchem.com/product/b032976#chemical-reactivity-profile-of-isopropenylboronic-acid
https://www.benchchem.com/product/b032976#chemical-reactivity-profile-of-isopropenylboronic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b032976?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

